n-((5-Chlorofuran-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Description
N-((5-Chlorofuran-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a 5-chlorofuran moiety linked via a methyl group to an ethylamine backbone, which is further substituted with a 1H-pyrazole ring.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[(5-chlorofuran-2-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C10H12ClN3O/c11-10-3-2-9(15-10)8-12-5-7-14-6-1-4-13-14/h1-4,6,12H,5,7-8H2 |
InChI Key |
MENUPUMJEBPDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNCC2=CC=C(O2)Cl |
Origin of Product |
United States |
Biological Activity
n-((5-Chlorofuran-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a synthetic organic compound notable for its unique structural characteristics, which combine a chlorinated furan with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings and data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O, with a molecular weight of 225.67 g/mol. The compound features both a furan ring and a pyrazole ring, which are known for their diverse biological activities.
Biological Activities
Research on compounds containing furan and pyrazole rings suggests several potential biological activities:
- Antimicrobial Activity : Similar compounds have been shown to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit bacterial growth, with some showing significant efficacy at low concentrations .
- Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their anti-inflammatory effects. Some studies indicate that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Anticancer Potential : The presence of the pyrazole moiety has been linked to anticancer activity in various studies. Compounds that contain similar structural elements have demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound may also possess such properties .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant endothelin receptor antagonism, which is relevant for conditions like hypertension and heart failure. Although this compound was not directly tested, its structural similarity suggests it could have comparable effects .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various pyrazole derivatives were screened against bacterial strains. Some exhibited notable antibacterial effects at concentrations as low as 1 μg/mL. This indicates that this compound may also be evaluated for similar properties .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(5-amino-pyrazolyl)ethanamine | Contains an amino group instead of a chloro | Potentially enhanced solubility |
| 5-Chlorofuran derivative with different amines | Varies in amine substitution | Diverse biological activities |
| Pyrazole-based anti-inflammatory agents | Different substituents on the pyrazole ring | Specificity towards COX enzymes |
This table illustrates how variations in substituents can lead to significant differences in biological activity and therapeutic potential.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The thiazole derivative (C₇H₈N₄S) in exhibits a higher melting point (108–110°C) compared to pyrazole analogs, likely due to thiazole’s aromatic stability and hydrogen-bonding capacity.
Substituent Effects :
- The trifluoromethyl group in C₆H₇ClF₃N₃ increases electron-withdrawing effects, which may alter binding affinity in biological systems compared to the target’s chlorofuran group.
Synthesis Efficiency :
- The thiazole-pyrazole hybrid was synthesized in 53.08% yield via acetonitrile reflux, suggesting similar conditions could apply to the target compound.
Functional Implications
- Electron-Donating vs. Withdrawing Groups : The chlorofuran group in the target compound may confer greater electrophilic character than thiophene or phenyl analogs, influencing reactivity in cross-coupling reactions .
Preparation Methods
Retrosynthetic Analysis
A retrosynthetic analysis reveals three primary disconnection strategies as shown in Table 1:
Table 1: Primary Retrosynthetic Approaches for this compound
| Strategy | Key Disconnection | Building Blocks |
|---|---|---|
| A | C-N bond between pyrazole and ethylamine | 1H-pyrazole + 2-bromo-N-((5-chlorofuran-2-yl)methyl)ethan-1-amine |
| B | C-N bond between ethylamine and furan component | N-(2-(1H-pyrazol-1-yl)ethyl)amine + 5-chlorofuran-2-carbaldehyde |
| C | Simultaneous formation of both C-N bonds | 5-chlorofuran-2-carbaldehyde + ethylenediamine + 1H-pyrazole |
Each approach offers distinct advantages, with Strategy B being particularly favorable due to the commercial availability of key intermediates and the selectivity it affords during synthesis.
Direct Synthesis Methods
Preparation via N-alkylation of Pyrazole
The most direct method involves the N-alkylation of pyrazole with 2-bromo-N-((5-chlorofuran-2-yl)methyl)ethan-1-amine. This approach follows methodology similar to that reported for related pyrazole derivatives.
Procedure:
- 5-Chlorofuran-2-carbaldehyde (1.0 eq) is reacted with 2-bromoethylamine hydrobromide (1.1 eq) in the presence of sodium triacetoxyborohydride (1.5 eq) in dichloromethane
- The resulting 2-bromo-N-((5-chlorofuran-2-yl)methyl)ethan-1-amine is isolated
- The bromide intermediate (1.0 eq) is then treated with pyrazole (1.2 eq) in DMF in the presence of potassium carbonate (2.0 eq)
- The reaction mixture is heated at 85°C for 4-6 hours to complete the N-alkylation
- Purification via column chromatography yields the target compound
This method typically provides yields of 65-75% and benefits from commercially available starting materials.
Reductive Amination Approach
An alternative approach involves reductive amination between 5-chlorofuran-2-carbaldehyde and 2-(1H-pyrazol-1-yl)ethan-1-amine. This method is particularly efficient when 2-(1H-pyrazol-1-yl)ethan-1-amine is readily available or can be easily synthesized.
Procedure:
- 2-(1H-pyrazol-1-yl)ethan-1-amine (1.0 eq) and 5-chlorofuran-2-carbaldehyde (1.0 eq) are combined in methanol
- The mixture is stirred at room temperature for 1-2 hours to form the imine
- Sodium borohydride (1.5-2.0 eq) is added slowly at 0°C
- The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours
- After workup and purification, the target compound is obtained in yields of 70-85%
The reductive amination approach provides the advantage of mild reaction conditions and high selectivity.
Indirect Synthesis Methods
Sequential Building Block Assembly
This strategy involves the stepwise construction of the target molecule through sequential formation of key bonds. The process uses readily available starting materials and proceeds through well-defined intermediates.
Procedure:
- Preparation of 2-(1H-pyrazol-1-yl)ethanol from pyrazole and 2-bromoethanol
- Conversion of the alcohol to the corresponding mesylate or tosylate
- Displacement with an appropriate nitrogen nucleophile to form 2-(1H-pyrazol-1-yl)ethan-1-amine
- Reductive amination with 5-chlorofuran-2-carbaldehyde to produce the target compound
This multistep approach, while longer, often provides higher overall purity and allows for intermediate characterization at each stage.
Synthesis via Protected Intermediates
For improved selectivity, particularly when working with complex substrates, the use of protecting groups can be beneficial:
Procedure:
- Protection of the primary amine of 2-(1H-pyrazol-1-yl)ethan-1-amine with Boc anhydride
- Reductive amination with 5-chlorofuran-2-carbaldehyde
- Deprotection using TFA or HCl in dioxane
- Purification to yield the target compound
This approach typically provides yields of 65-80% after all steps and is particularly useful for scale-up operations.
The synthesis of this compound can be optimized by carefully controlling various reaction parameters. Table 2 provides a summary of optimization conditions for the reductive amination approach:
Table 2: Optimization of Reductive Amination Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Observation |
|---|---|---|---|---|
| Solvent | Methanol | 72 | 92 | Standard conditions |
| Solvent | MeOH/DCM (1:1) | 78 | 95 | Improved solubility |
| Solvent | THF | 65 | 90 | Slower reaction |
| Reducing Agent | NaBH₄ | 75 | 94 | Standard conditions |
| Reducing Agent | NaCNBH₃ | 82 | 97 | More selective, less side products |
| Reducing Agent | NaBH(OAc)₃ | 85 | 98 | Highest selectivity |
| Temperature | 0°C to RT | 80 | 95 | Standard protocol |
| Temperature | −10°C to RT | 83 | 96 | Reduced side reactions |
| Reaction Time | 6 hours | 78 | 94 | Standard duration |
| Reaction Time | 12 hours | 80 | 95 | Slight improvement |
The data indicates that using sodium triacetoxyborohydride in a methanol/DCM mixture at −10°C to room temperature provides optimal results.
Purification Techniques
The purification of this compound presents challenges due to the presence of multiple nitrogen atoms that can interact with silica during chromatography. Several purification approaches have been developed:
Column Chromatography
Silica gel chromatography using a gradient elution system of:
- DCM/MeOH (95:5 to 90:10)
- With 0.1% NH₄OH to minimize tailing
Recrystallization
The compound can be recrystallized from:
- Ethyl acetate/hexanes
- Diethyl ether/petroleum ether (1:1 v/v)
This typically produces pale needles with high purity (>99%).
Preparative HPLC
For the highest purity requirements, preparative HPLC can be employed using:
- C18 reverse phase column
- Mobile phase: Acetonitrile/water (gradient from 10:90 to 90:10)
- With 0.1% formic acid
Characterization and Analysis
The structural confirmation of this compound relies on various analytical techniques. Key spectroscopic data includes:
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) : Characteristic signals include:
- Pyrazole protons: δ 7.55-7.59 (m, 1H), 7.32-7.35 (m, 1H), 6.20-6.22 (m, 1H)
- Furan protons: δ 6.40-6.42 (d, 1H), 6.15-6.17 (d, 1H)
- Methylene protons: δ 4.25-4.30 (t, 2H), 3.64-3.68 (s, 2H), 2.85-2.90 (t, 2H)
- NH proton: δ 1.60-1.65 (br s, 1H)
¹³C NMR (101 MHz, DMSO-d₆) : Key signals at:
- Pyrazole carbons: δ 138.7, 129.2, 105.2
- Furan carbons: δ 154.6, 140.1, 110.5, 107.7
- C-Cl carbon: δ 110.5
- Methylene carbons: δ 53.3, 48.7, 42.5
Mass Spectrometry
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₂ClN₃O: 226.0742; found: 226.0745
IR Spectroscopy
Key IR bands (ATR, cm⁻¹):
- 3310-3290 (N-H stretching)
- 3105-3090 (C-H aromatic stretching)
- 2940-2920 (C-H aliphatic stretching)
- 1585-1565 (C=C stretching)
- 1505-1490 (C=N stretching)
- 1040-1020 (C-O stretching)
- 780-760 (C-Cl stretching)
Applications and Importance
This compound and similar derivatives have potential applications in various fields:
Pharmaceutical Applications
The compound's heterocyclic nature makes it a potential candidate for:
- Antimicrobial agents
- Anti-inflammatory drugs
- Neurological disorder treatments
- Enzyme inhibitors
Research Tool
As a structurally complex heterocycle, it serves as:
- A chemical probe for biological studies
- A building block for more complex molecules
- A model compound for studying reaction mechanisms
The optimization studies provide valuable insights into the effect of various reaction parameters, establishing a reliable protocol for the synthesis of this complex heterocyclic compound. The detailed characterization data presented serves as a reference for confirming the identity and purity of the synthesized material.
Future research directions could explore catalytic methods for more efficient synthesis, investigation of asymmetric approaches if stereogenic centers are introduced, and development of one-pot methodologies to streamline the synthetic process.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-((5-chlorofuran-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine and its analogs?
- Answer : Synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions. For example, substituted pyrazole derivatives can be synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates at elevated temperatures (120°C) . Structural analogs often employ nucleophilic substitution or reductive amination to introduce the chlorofuran and pyrazole moieties. Purity is confirmed via HPLC and mass spectrometry (HRMS) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the presence of the chlorofuran methyl group (~δ 4.2–4.5 ppm for CH₂) and pyrazole protons (δ 7.5–8.5 ppm). Coupling patterns help verify substitution positions .
- HRMS : Use high-resolution mass spectrometry to validate the molecular formula (e.g., [M+H]+ expected for C₉H₁₁ClN₃O). Discrepancies >5 ppm require re-evaluation of synthesis or purification steps .
- IR : Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for pyrazole-amine derivatives?
- Answer :
- Dose-Response Curves : Compare IC₅₀ values across assays to identify non-linear effects. For example, Jak2 inhibitors like AZD1480 show activity at nM concentrations in Jak2 V617F mutant cell lines but may lack efficacy in wild-type models .
- Off-Target Screening : Use kinase profiling or proteomics to rule out non-specific binding. Contradictory data may arise from divergent assay conditions (e.g., serum concentration, cell passage number) .
- Structural Analog Testing : Modify the chlorofuran or pyrazole substituents to isolate pharmacophore contributions. For instance, replacing 5-chlorofuran with methoxyphenyl groups alters logP and target engagement .
Q. How can computational modeling guide the design of selective analogs targeting neurological or oncological pathways?
- Answer :
- Docking Studies : Model the compound into serotonin receptors (5-HT2C) or Jak2 ATP-binding pockets using software like AutoDock Vina. Focus on hydrogen bonding with residues like Asp134 (5-HT2C) or Lys882 (Jak2) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Instability in the chlorofuran moiety may suggest need for rigidification (e.g., cyclopropane analogs) .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with activity. Chlorine’s hydrophobicity may enhance blood-brain barrier penetration for CNS targets .
Q. What experimental designs are critical for evaluating metabolic stability and toxicity in preclinical studies?
- Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. Rapid degradation (<30 min) necessitates structural modification (e.g., blocking metabolically labile sites on the pyrazole ring) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk. Pyrazole-amine scaffolds may require steric hindrance to avoid hERG channel binding .
- In Vivo PK/PD : Monitor plasma exposure (AUC) and tissue distribution in rodent models. Low oral bioavailability may require prodrug strategies (e.g., esterification of the amine group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
